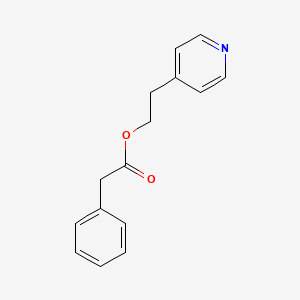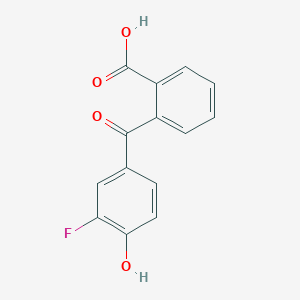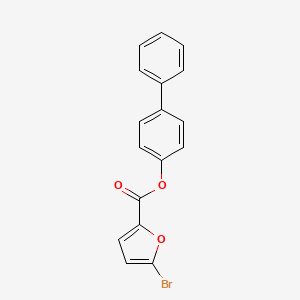![molecular formula C16H20N2OS B14358179 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide CAS No. 91698-86-1](/img/structure/B14358179.png)
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a phenylsulfanyl group attached to a butyl chain, which is further connected to a dihydropyridine ring The carboxamide group is attached to the third position of the dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(phenylsulfanyl)butylamine with an appropriate dihydropyridine precursor under suitable reaction conditions. The reaction typically requires the use of a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal applications, the compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby reducing vascular smooth muscle contraction and lowering blood pressure.
相似化合物的比较
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-Ethyl-4-[4-(phenylsulfanyl)butyl]piperazine: This compound has a similar phenylsulfanyl group but differs in the core structure, which is a piperazine ring instead of a dihydropyridine ring.
Ethyl 1-[4-(phenylsulfanyl)butyl]-4-piperidinecarboxylate: This compound also contains a phenylsulfanyl group but has a piperidine ring and an ester functional group instead of a carboxamide.
属性
CAS 编号 |
91698-86-1 |
|---|---|
分子式 |
C16H20N2OS |
分子量 |
288.4 g/mol |
IUPAC 名称 |
1-(4-phenylsulfanylbutyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H20N2OS/c17-16(19)14-7-6-11-18(13-14)10-4-5-12-20-15-8-2-1-3-9-15/h1-3,6,8-9,11,13H,4-5,7,10,12H2,(H2,17,19) |
InChI 键 |
HGUHKNZJVPYKMW-UHFFFAOYSA-N |
规范 SMILES |
C1C=CN(C=C1C(=O)N)CCCCSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)


![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)
![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)

![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)
![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
